molecular formula C26H25NO5 B8178145 N-Fmoc-O,3-dimethyl-L-tyrosine

N-Fmoc-O,3-dimethyl-L-tyrosine

Cat. No.: B8178145
M. Wt: 431.5 g/mol
InChI Key: XWJIOWVGHSEJGU-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-O,3-dimethyl-L-tyrosine is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-16-13-17(11-12-24(16)31-2)14-23(25(28)29)27-26(30)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJIOWVGHSEJGU-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

N-Fmoc-O,3-dimethyl-L-tyrosine is a white to off-white solid that is soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM). The key structural features that define its chemical behavior are the Fmoc protecting group and the dimethylated aromatic side chain.

The Fmoc group is a base-labile protecting group, meaning it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF. This property is central to its use in Fmoc-based SPPS, allowing for the sequential addition of amino acids to a growing peptide chain. The O-methylation of the phenolic hydroxyl group and the C-methylation of the aromatic ring are stable modifications that persist throughout the peptide synthesis and cleavage from the solid support.

PropertyValue
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-3-methylphenyl)propanoic acid
CAS Number 1998643-80-3
Molecular Formula C26H25NO5
Molecular Weight 431.49 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM

Synthesis and Manufacturing

The synthesis of N-Fmoc-O,3-dimethyl-L-tyrosine is a multi-step process that begins with the modification of L-tyrosine. A common synthetic strategy involves the protection of the amino and carboxyl groups of L-tyrosine, followed by the sequential methylation of the phenolic hydroxyl group and the aromatic ring. Finally, the protecting groups on the amino and carboxyl termini are manipulated to introduce the Fmoc group.

One potential synthetic route begins with the esterification of L-tyrosine to protect the carboxylic acid. This is followed by the protection of the amino group, often with a Boc (tert-butyloxycarbonyl) group. The phenolic hydroxyl group is then methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. Subsequently, the aromatic ring is methylated at the 3-position. This can be a more challenging step and may require specific directing groups or catalysts to achieve regioselectivity. After the dimethylation is complete, the protecting groups on the amino and carboxyl groups are removed, and the Fmoc group is introduced onto the free amino group using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl).

The purification of the final product is typically achieved through crystallization or column chromatography to ensure high purity, which is crucial for its successful application in peptide synthesis.

Applications in Peptide Synthesis

The primary application of N-Fmoc-O,3-dimethyl-L-tyrosine is as a building block in solid-phase peptide synthesis. Its unique structural features are exploited to fine-tune the properties of synthetic peptides for various research purposes.

The incorporation of this compound into peptide sequences can significantly impact their interaction with biological receptors. The steric bulk introduced by the two methyl groups can either enhance or diminish binding affinity by influencing the peptide's conformation and how it fits into a receptor's binding pocket. For example, in the design of opioid receptor ligands, methylation of the tyrosine residue has been shown to alter the selectivity of the peptide for different opioid receptor subtypes (μ, δ, and κ). This allows researchers to develop more specific agonists or antagonists, which can have more targeted therapeutic effects and fewer side effects.

Peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic potential. The methylation of the tyrosine side chain in this compound can increase the metabolic stability of peptides. The methyl groups can sterically hinder the approach of proteolytic enzymes, making the adjacent peptide bonds less susceptible to cleavage. This increased resistance to degradation can lead to a longer in vivo half-life of the peptide, enhancing its bioavailability and therapeutic efficacy.

Role in Specific Research Areas

While specific studies utilizing N-Fmoc-O,3-dimethyl-L-tyrosine are not extensively documented in publicly available literature, the application of closely related dimethylated tyrosine derivatives provides strong evidence for its potential role in several key research areas.

In the context of Alzheimer's disease, research has focused on the role of amyloid-beta (Aβ) peptide aggregation. The incorporation of modified amino acids, such as dimethylated tyrosine, into Aβ fragments can be used to study the structural requirements for fibril formation. By altering the hydrophobicity and steric profile of the peptide, researchers can investigate the key interactions that drive aggregation and potentially design peptides that inhibit this process.

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. The design of peptide ligands with high affinity and selectivity for specific GPCRs is a major area of research. The conformational constraints imposed by the dimethylated tyrosine side chain can be used to lock a peptide into a specific bioactive conformation, leading to improved receptor subtype selectivity. This is particularly relevant in the development of novel therapeutics for pain, mood disorders, and metabolic diseases.

The investigation of a drug candidate's metabolic stability is a critical part of the drug discovery process. nuvisan.comwuxiapptec.com this compound can be incorporated into a peptide to systematically assess the impact of side-chain methylation on its stability in the presence of liver microsomes or other metabolic enzyme preparations. nuvisan.com These studies provide valuable data for optimizing the pharmacokinetic properties of peptide-based drug candidates.

Advanced Academic Research Directions and Applications

The unique properties of N-Fmoc-O,3-dimethyl-L-tyrosine open up several avenues for advanced academic research and novel applications.

The development of novel protecting group strategies is essential for the synthesis of complex peptide architectures, such as cyclic peptides and peptide dendrimers. While the Fmoc group is well-established, researchers are continually exploring new protecting groups with different lability characteristics to achieve orthogonal protection schemes. The use of this compound in combination with these novel protecting groups could enable the synthesis of highly complex and constrained peptide structures with tailored biological activities.

Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids into proteins in living cells. nih.govresearchgate.net This powerful technique could potentially be adapted to incorporate O,3-dimethyl-L-tyrosine into proteins. This would involve the engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this modified amino acid. The successful incorporation of O,3-dimethyl-L-tyrosine into proteins would enable the in vivo study of its effects on protein structure, function, and stability.

Computational methods are increasingly used to design and predict the structures of peptides with desired properties. units.itrsc.org Molecular dynamics simulations and other computational tools can be used to model the conformational effects of incorporating this compound into a peptide sequence. units.it These in silico studies can guide the design of novel peptides with enhanced receptor binding affinity, selectivity, and metabolic stability, thereby accelerating the discovery of new peptide-based therapeutics. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Fmoc-O,3-dimethyl-L-tyrosine?

  • Methodology : The synthesis typically involves sequential protection of the tyrosine backbone. First, the amino group is protected using the Fmoc (9-fluorenylmethoxycarbonyl) group. Subsequent alkylation or methylation at the hydroxyl (O-) and β-carbon (3-) positions is performed under controlled conditions, such as using methyl iodide in the presence of a base (e.g., NaH or K₂CO₃). Purification is achieved via reversed-phase HPLC or flash chromatography to isolate the final product .
  • Key Considerations : Monitor reaction progress using TLC with toluene:2-propanol:acetone:acetic acid (23:23:12:9) as a solvent system, followed by ninhydrin staining for free amines .

Q. How can researchers confirm the purity and identity of this compound?

  • Analytical Techniques :

  • TLC : Use silica plates with the solvent system above to compare mobility against standards. Ninhydrin spray detects free amines (pinkish-brown for unreacted amines, yellow for nitrotyrosine derivatives) .
  • Spectrophotometry : UV-Vis analysis (400–540 nm) identifies aromatic modifications; dimethylated derivatives may show absorbance shifts compared to unmodified tyrosine .
  • HPLC/MS : High-resolution mass spectrometry confirms molecular weight, while HPLC quantifies purity (>97% by area under the curve) .

Advanced Research Questions

Q. How does the N→O acyl shift impact peptide synthesis using this compound?

  • Mechanism : During solid-phase peptide synthesis (SPPS), the Fmoc group’s base-labile nature can induce migration of the acyl group from the amino (N) to hydroxyl (O) position, forming depsipeptides. This side reaction is sequence-dependent and accelerates when bulky groups (e.g., dimethyl modifications) are present .
  • Mitigation Strategies :

  • Optimize coupling conditions (e.g., use HATU/HOAt as activators).
  • Avoid prolonged exposure to piperidine during Fmoc deprotection.
  • Validate product integrity via LC-MS after each coupling step .

Q. How should researchers resolve discrepancies in analytical data for dimethylated tyrosine derivatives?

  • Case Study : If TLC shows unexpected mobility (e.g., lower Rf than predicted), confirm via:

  • HPLC Retention Time : Compare against a validated standard.
  • NMR : ¹H/¹³C NMR can distinguish methylation sites (e.g., δ 3.7–4.2 ppm for O-methyl protons; δ 1.2–1.5 ppm for β-methyl groups) .
    • Contradictory Spectra : If UV-Vis absorbance contradicts expected profiles (e.g., lack of nitrotyrosine-like peaks), check for residual nitrite/nitrate contaminants using ion chromatography .

Q. What are the best practices for incorporating this compound into peptide sequences with steric constraints?

  • Design Considerations :

  • Avoid placing the derivative adjacent to proline or other sterically hindered residues to prevent aggregation.
  • Use microwave-assisted SPPS to enhance coupling efficiency.
    • Validation : Perform circular dichroism (CD) or fluorescence polarization assays to confirm structural integrity post-synthesis .

Methodological Resources

  • TLC Solvent System : Toluene:2-propanol:acetone:acetic acid (23:23:12:9) for resolving tyrosine derivatives .
  • HPLC Conditions : C18 column, gradient elution (0.1% TFA in H₂O/acetonitrile), flow rate 1 mL/min .
  • Storage : Store at –20°C in anhydrous DMF or DMSO to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.